Aplysistatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

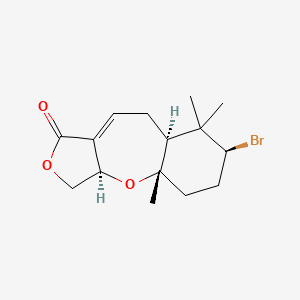

Aplysistatin is a bromine-containing sesquiterpenoid compound first isolated from the sea hare Aplysia angasi in 1977 . It is known for its significant inhibitory activity against murine lymphocytic leukemia P-388 . This compound is a secondary metabolite that exhibits a variety of biological activities, including anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aplysistatin can be synthesized through a biomimetic approach. One of the key steps involves the Wittig reaction of a keto ester with homogeranyl triphenylphosphonium ylid to form the desired intermediate . Another approach involves the cyclization of olefinic ketoesters to form monocyclic and bicyclic ketoesters, which are then converted to this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Aplysistatin’s molecular framework includes a fused furan-benzoxepin system with a bromine substituent at position 7 and three methyl groups . Key structural features influencing reactivity include:

-

Electrophilic centers : The carbonyl group (C=O) in the ketone functionality.

-

Steric hindrance : The trimethyl-substituted core may protect reactive sites.

-

Bromine substitution : Potential for nucleophilic aromatic substitution or elimination reactions.

Acid-Catalyzed Transformations

The carbonyl group could participate in acid-catalyzed reactions such as:

-

Ketone reductions : Conversion to secondary alcohols via hydride donors (e.g., NaBH₄).

-

Enolization : Formation of enolate intermediates under basic conditions.

Nucleophilic Substitution

The bromine atom at position 7 may act as a leaving group, enabling:

-

SN1/SN2 mechanisms : Potential replacement with nucleophiles (e.g., hydroxide, thiolates).

-

Elimination : Dehydrohalogenation to form double bonds.

Oxidative or Reductive Reactions

The cyclic ether (benzoxepin) and furan moieties might undergo:

-

Epoxide formation : Oxidation of the ether ring.

-

Furan ring-opening : Under acidic or oxidative conditions.

Analytical Challenges and Research Gaps

The lack of direct experimental data on this compound’s reactions highlights several limitations:

-

Scarcity of kinetic studies : No rate constants or mechanistic models are available in the provided literature.

-

Environmental stability : Unexplored degradation pathways under physiological or environmental conditions.

-

Synthetic applications : Limited evidence of its use as a precursor for semi-synthetic derivatives.

Contextual Insights from Related Compounds

While this compound-specific data is absent, insights can be drawn from analogous compounds:

Future Research Directions

To advance understanding of this compound’s reactivity:

-

Kinetic studies : Measure rate constants for bromine substitution and carbonyl reactivity.

-

Structure-activity relationships : Compare reactivity to structurally similar terpenoids.

-

Environmental stability : Assess degradation under UV irradiation or enzymatic conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antileukemic Activity

Aplysistatin has been identified as a potent antileukemic agent. Research indicates that it induces apoptosis in cancer cell lines, demonstrating significant cytotoxicity. For instance, studies have reported an IC50 value of approximately 80 µmol/L against certain leukemic cells, suggesting its potential utility in cancer therapy . The compound's mechanism of action involves disrupting cellular processes essential for tumor growth and survival.

Biological Mechanisms

The biological activity of this compound is attributed to its unique chemical structure, which facilitates interactions with cellular targets. Its ability to induce apoptosis has been linked to the activation of specific signaling pathways that lead to programmed cell death. This property positions this compound as a candidate for further investigation in cancer treatment protocols .

Biotransformation Studies

Conversion by Marine Fungi

Recent studies have explored the biotransformation of this compound by marine-derived fungi. For example, the fungus Rhinocladiella sp. was shown to convert this compound into new bioactive derivatives through hydroxylation and stereoselective reductions . These biotransformed compounds exhibited altered biological activities, enhancing the potential for developing novel therapeutic agents.

Implications for Drug Development

The ability of marine fungi to modify this compound opens avenues for drug discovery, where biotransformation can lead to compounds with improved efficacy or reduced toxicity. This approach aligns with current trends in pharmacology that emphasize natural product modification as a strategy for developing new drugs .

Environmental and Ecological Applications

Chemotaxonomy and Ecological Interactions

this compound's role in the ecological dynamics of marine environments has also been studied. It serves as a chemotaxonomical marker for certain red algae, indicating its potential use in ecological monitoring and biodiversity assessments . Understanding these interactions can provide insights into marine ecosystem health and the effects of environmental changes on marine life.

Case Studies and Research Findings

Wirkmechanismus

Aplysistatin exerts its effects by inhibiting the production of nitric oxide and prostaglandin-E2 in lipopolysaccharide-stimulated macrophages . It achieves this by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 . These actions suggest that this compound modulates inflammatory pathways, making it a potent anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

- Palisadin A

- 5-Acetoxypalisadin B

- Palisol

Comparison: Aplysistatin is unique due to its specific bromine-containing sesquiterpenoid structure and its potent inhibitory activity against murine lymphocytic leukemia P-388 . While similar compounds like palisadin A and 5-acetoxypalisadin B also exhibit anti-inflammatory properties, this compound’s unique structure and biological activities make it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer |

62003-89-8 |

|---|---|

Molekularformel |

C15H21BrO3 |

Molekulargewicht |

329.23 g/mol |

IUPAC-Name |

7-bromo-6,6,9a-trimethyl-5,5a,7,8,9,10a-hexahydro-1H-furo[3,4-b][1]benzoxepin-3-one |

InChI |

InChI=1S/C15H21BrO3/c1-14(2)11-5-4-9-10(8-18-13(9)17)19-15(11,3)7-6-12(14)16/h4,10-12H,5-8H2,1-3H3 |

InChI-Schlüssel |

BEMNKPXNGWTBLQ-UHFFFAOYSA-N |

SMILES |

CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |

Isomerische SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H](O2)COC3=O)(C)C)Br |

Kanonische SMILES |

CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

62003-89-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aplysistatin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.